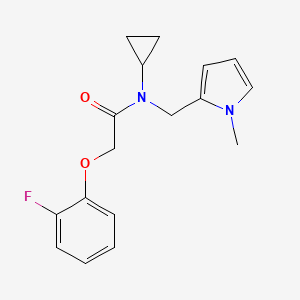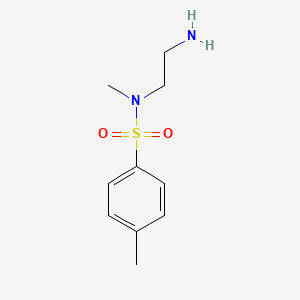
N-cyclopropyl-2-(2-fluorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2-fluorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells, including the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. The compound has also been shown to interact with various receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release in the brain. The compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its high potency and selectivity, which makes it suitable for various lab experiments. The compound is also stable and has a long half-life, making it suitable for in vivo studies. However, one of the limitations of Compound X is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Compound X, including the development of novel drug formulations that enhance its bioavailability and efficacy, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in various disease models. The compound also has potential applications in neuroscience, particularly in the study of neurotransmitter release and synaptic plasticity. Overall, Compound X has significant potential for various scientific applications, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Synthesemethoden
The synthesis of Compound X involves a series of chemical reactions, starting with the reaction of 2-fluorophenol with 1-methyl-1H-pyrrole-2-carbaldehyde to form the intermediate compound, which is then reacted with cyclopropylamine and acetic anhydride to produce the final product. The synthesis method has been optimized to achieve high yield and purity of Compound X, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-19-10-4-5-14(19)11-20(13-8-9-13)17(21)12-22-16-7-3-2-6-15(16)18/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMAAWVGTWQLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-fluorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584095.png)



![2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2584101.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2584104.png)
![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)

![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)


![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2584115.png)
